2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Preparation Methods
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide can be compared with other similar compounds, such as:
Cetirizine hydrochloride: A second-generation antihistamine used for managing allergies.
Trazodone related compounds: Used in the treatment of depression and anxiety disorders.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of similar compounds.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-2-1-3-14(10-12)19-8-6-18(7-9-19)11-15(20)17-13-4-5-13/h1-3,10,13H,4-9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXYYZCPJHDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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